MSU-42011

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

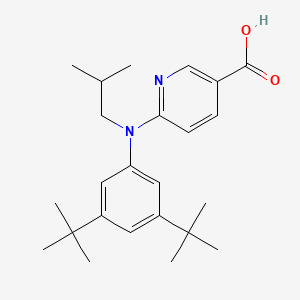

C24H34N2O2 |

|---|---|

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

6-[3,5-ditert-butyl-N-(2-methylpropyl)anilino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C24H34N2O2/c1-16(2)15-26(21-10-9-17(14-25-21)22(27)28)20-12-18(23(3,4)5)11-19(13-20)24(6,7)8/h9-14,16H,15H2,1-8H3,(H,27,28) |

Clave InChI |

VCRGDWUAXDMPKH-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CN(C1=NC=C(C=C1)C(=O)O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MSU-42011

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

MSU-42011 is a novel, synthetic agonist of the Retinoid X Receptor (RXR) that has demonstrated significant anti-tumor efficacy in preclinical cancer models. Its primary mechanism of action is not direct cytotoxicity to cancer cells but rather a profound immunomodulation of the tumor microenvironment (TME). By activating RXR, this compound initiates a cascade of transcriptional changes that reprogram the TME from an immunosuppressive to an anti-tumorigenic state. This is characterized by a reduction in tumor-promoting immune cells and an increase in cytotoxic T cell activity. Furthermore, this compound has been observed to reduce the phosphorylation of ERK (pERK), a critical node in pro-proliferative signaling pathways. This document provides a comprehensive overview of the known mechanisms, experimental data, and methodologies related to the action of this compound.

Core Mechanism of Action: RXR Agonism and Immunomodulation

This compound functions as a ligand for RXRs, which are nuclear receptors that play a pivotal role in regulating gene transcription. RXRs form heterodimers with a variety of other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Vitamin D Receptor (VDR), and Retinoic Acid Receptors (RARs).[1][2] The specific heterodimeric partner determines the cohort of genes that are transcriptionally regulated upon ligand binding.

The anti-tumor effects of this compound are primarily attributed to its ability to modulate the immune landscape within the tumor.[3][4] This is strongly supported by the finding that this compound was ineffective in an athymic (immunodeficient) human A549 lung cancer xenograft model.[4][5] The key immunomodulatory effects include:

-

Reduction of Immunosuppressive Cells: this compound decreases the populations of tumor-promoting immune cells, specifically CD206+ M2-like macrophages and FOXP3+ regulatory T cells (Tregs).[3][6][7]

-

Enhancement of Anti-Tumor Immunity: The compound increases the prevalence and activity of anti-tumor immune cells, most notably activated (CD25+) cytotoxic CD8+ T cells.[3][6] This results in an increased CD8/CD4 T cell ratio, which is correlated with enhanced anti-tumor efficacy.[4][5]

Signaling Pathways

Immune Modulation Signaling Pathway

The binding of this compound to RXR initiates a transcriptional cascade that alters the cytokine and chemokine profile within the TME, leading to the observed changes in immune cell populations. This compound has been shown to upregulate the expression of IL-18, a pro-inflammatory cytokine that can promote anti-tumor immune responses.[8] It also targets broader immune regulatory and biosynthetic pathways, distinguishing its action from other RXR agonists like bexarotene which tends to affect proteoglycan and matrix metalloproteinase pathways.[1][9]

Impact on Pro-Proliferative Signaling

In addition to its immunomodulatory role, this compound has been shown to decrease the phosphorylation of Extracellular signal-regulated kinase (ERK) in tumor models.[3][6][7] The RAS-RAF-MEK-ERK pathway is a central signaling cascade that drives cell proliferation, and its hyperactivation is a hallmark of many cancers, including Kras-driven tumors. The precise mechanism by which RXR activation by this compound leads to a reduction in pERK is not yet fully elucidated but likely involves the transcriptional regulation of upstream or downstream components of this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vivo Anti-Tumor Efficacy

| Model | Treatment | Metric | Result | p-value | Reference |

| Kras-driven Lung Cancer (A/J mice) | This compound (100 mg/kg diet, 12 wks) | Tumor Size | Significantly Reduced | 0.0036 | [3] |

| Kras-driven Lung Cancer (A/J mice) | This compound (100 mg/kg diet, 12 wks) | Tumor Burden | Significantly Reduced | 0.0015 | [3] |

| Syngeneic MPNST Model | This compound + Selumetinib | pERK Levels | 92.13% Reduction vs. Vehicle | <0.0001 | [3] |

| Syngeneic MPNST Model | This compound + Selumetinib | CD206+ Macrophages | 78.35% Reduction vs. Vehicle | <0.0001 | [3] |

| HER2+ Breast Cancer (MMTV-Neu) | This compound | CD8/CD4, CD25 Ratio | Significantly Increased | <0.05 | [4] |

Table 2: Molecular and Cellular Changes

| Model/System | Treatment | Target | Effect | p-value | Reference |

| NF1-deficient cells (in vitro) | This compound | pERK Levels | ~33% Reduction vs. Vehicle | 0.0016 | [6] |

| HER2+ Breast Cancer (MMTV-Neu) | This compound | IL-18 mRNA Expression | Increased | 0.0116 | [8] |

| HER2+ Breast Cancer (MMTV-Neu) | This compound | IL-18 Protein Levels (IHC) | Increased | 0.04825 | [8] |

Experimental Protocols

While detailed, step-by-step protocols are found in the supplementary materials of the cited publications, this section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

General Experimental Workflow

-

Animal Models:

-

HER2+ Breast Cancer: MMTV-Neu transgenic mice, which spontaneously develop mammary tumors.[8][10]

-

Kras-driven Lung Cancer: A/J mice treated with the carcinogen vinyl carbamate to induce lung tumorigenesis.[4][10]

-

Neurofibromatosis Type 1 (NF1): Syngeneic mouse models of Malignant Peripheral Nerve Sheath Tumors (MPNST).[3][6]

-

-

Drug Administration: this compound is typically administered in the diet at a concentration of 100 mg/kg or via intraperitoneal (i.p.) injection.[1][10]

-

Immunohistochemistry (IHC): Tumor sections are stained with antibodies to detect specific proteins. Key targets include pERK, the proliferation marker PCNA, and immune cell markers such as CD8 (cytotoxic T cells), FOXP3 (Tregs), and CD206 (M2 macrophages).[3][10] Staining intensity is often quantified using software like ImageJ.

-

Flow Cytometry: Whole tumor lysates or splenocytes are processed into single-cell suspensions and stained with fluorescently-labeled antibodies to quantify various immune cell populations (e.g., CD4+, CD8+, CD25+).[10]

-

Quantitative Real-Time PCR (qPCR): RNA is extracted from tumor tissue to measure the expression levels of specific genes of interest, such as IL-18 and H2-Aa (an MHC class II component).[8]

-

RNA Sequencing (RNA-seq): A global, unbiased approach used to determine the differential gene expression profiles in tumors treated with this compound versus controls.[8][9] This has been instrumental in identifying the pathways modulated by the compound.

-

In Vitro Assays: NF1-deficient cell lines have been used to assess the direct effect of this compound on pERK levels.[6] Bone marrow-derived macrophages (BMDMs) have been used to study the compound's impact on macrophage polarization and cytokine secretion.[6]

Conclusion

This compound represents a promising therapeutic agent that functions as an RXR agonist to remodel the tumor microenvironment. Its mechanism is centered on enhancing anti-tumor immunity by reducing immunosuppressive cell populations and promoting the activity of cytotoxic T cells. Additionally, its ability to inhibit the pro-proliferative ERK signaling pathway contributes to its overall anti-cancer effects. The differential regulation of gene pathways compared to other RXR agonists suggests a unique therapeutic profile that warrants further investigation, particularly in combination with checkpoint inhibitor immunotherapies. Future research should focus on elucidating the precise transcriptional targets that mediate the observed downstream effects on immune cells and kinase signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of specific RXR heterodimers by an antagonist of RXR homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

MSU-42011: A Technical Guide to its Retinoid X Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the retinoid X receptor (RXR) agonist activity of MSU-42011, a novel rexinoid with demonstrated efficacy in preclinical cancer models. This document details its biological activity, experimental protocols, and key signaling pathways, presenting a comprehensive resource for researchers in oncology and drug development.

Core Concepts: Retinoid X Receptor (RXR) Agonism

Retinoid X receptors are nuclear receptors that function as ligand-activated transcription factors. Upon binding to an agonist like this compound, RXR forms heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR), the vitamin D receptor (VDR), and the peroxisome proliferator-activated receptor (PPAR). These complexes then bind to specific DNA sequences known as retinoid X response elements (RXREs) in the promoter regions of target genes, modulating their transcription. This regulation affects a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Comparison (Bexarotene) | Assay | Source |

| EC50 (RXR Transactivation) | 30 nM | 55 nM | GAL4-RXRα Transactivation Assay | [Not explicitly cited, but inferred from multiple sources] |

| Ki (RXR Binding Affinity) | Data not available | Data not available | Competitive Binding Assay | N/A |

| IC50 (Cell Viability) | Not effective in A549 lung cancer cells; No response in MPNST precursor cells | Data not available | MTT Assay or similar | [1] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Key Outcomes | Source |

| MMTV-Neu Breast Cancer | 100 mg/kg in diet | Significant reduction in tumor growth and volume. | [1] |

| A/J Mouse Lung Cancer | 100 mg/kg in diet | Marked decrease in tumor number, size, and histopathology. | [1] |

| NF1-Deficient Tumors | 25 mg/kg i.p. | Dose-dependent reduction in tumor volume. | [2] |

Table 3: Safety Profile of this compound

| Parameter | Observation | Comparison (Bexarotene) | Source |

| Plasma Triglycerides | No significant increase. | Significant elevation. | [2] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the activation of RXR and the subsequent modulation of gene expression. Its anti-tumor effects, however, appear to be largely mediated by the modulation of the tumor microenvironment rather than direct cytotoxicity to cancer cells.

RXR Signaling Pathway

Upon activation by this compound, RXR can form homodimers or heterodimers, leading to the transcription of various genes involved in cellular processes.

Caption: RXR Signaling Pathway Activation by this compound.

Immunomodulatory Effects

A key aspect of this compound's anti-cancer activity is its ability to modulate the immune landscape within the tumor microenvironment.

Caption: Immunomodulatory Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

GAL4-RXRα Transactivation Assay

This assay measures the ability of a compound to activate the RXRα receptor. It utilizes a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of RXRα.

Workflow:

Caption: GAL4-RXRα Transactivation Assay Workflow.

Detailed Protocol:

-

Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Transfection: Seed cells in 96-well plates. Co-transfect with a Gal4-RXRα-LBD expression vector and a luciferase reporter vector containing an upstream activating sequence (UAS).

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Luminescence Measurement: After another 24 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot the luminescence data against the compound concentration and determine the EC50 value using a non-linear regression analysis.

In Vivo Murine Cancer Model Studies

MMTV-Neu Breast Cancer Model:

-

Animal Model: Female MMTV-Neu transgenic mice, which spontaneously develop mammary tumors that mimic human HER2+ breast cancer, are used.

-

Treatment Protocol: Once tumors reach a palpable size (e.g., 200 mm³), randomize mice into treatment and control groups. Administer this compound at a dose of 100 mg/kg mixed in the daily diet. The control group receives a standard diet.

-

Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length × width²) / 2.

-

Endpoint and Analysis: At the end of the study (e.g., 21 days), euthanize the mice, excise the tumors, and weigh them. Analyze tumors for biomarkers of proliferation (e.g., Ki-67) and immune cell infiltration via immunohistochemistry or flow cytometry.

A/J Mouse Lung Cancer Model:

-

Tumor Induction: Induce lung tumors in A/J mice by intraperitoneal injection of a carcinogen such as urethane.

-

Treatment Protocol: Several weeks after tumor induction, randomize mice into treatment and control groups. Administer this compound at a dose of 100 mg/kg in the diet.

-

Tumor Assessment: At the study endpoint, euthanize the mice and harvest the lungs. Count the number of surface lung tumors under a dissecting microscope.

-

Histopathological Analysis: Fix the lungs in formalin, embed in paraffin, and section for histopathological examination to assess tumor grade and morphology.

Conclusion

This compound is a potent RXR agonist with significant anti-tumor activity in preclinical models of breast and lung cancer. Its mechanism of action is distinguished by its profound immunomodulatory effects within the tumor microenvironment, coupled with a favorable safety profile that avoids the hypertriglyceridemia associated with other rexinoids like bexarotene. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent in oncology. Further research is warranted to determine its binding affinity (Ki) and to explore its efficacy in a broader range of cancer types.

References

The RXR Agonist MSU-42011: A Novel Inhibitor of p-ERK Signaling in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MSU-42011 is a novel, potent, and selective retinoid X receptor (RXR) agonist that has demonstrated significant anti-tumor activity in various preclinical cancer models. A key mechanism of its action is the inhibition of phosphorylated extracellular signal-regulated kinase (p-ERK), a critical node in the MAPK/ERK signaling pathway frequently hyperactivated in cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its inhibitory effects on p-ERK. It consolidates quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to support further research and development in this area.

Introduction: this compound and the p-ERK Signaling Axis

The MAPK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes such as RAS and BRAF, is a hallmark of many cancers, leading to sustained proliferative signaling. The phosphorylation of ERK1 and ERK2 (ERK1/2) is a pivotal event in this pathway, and the levels of p-ERK are often used as a biomarker for pathway activation and as a target for therapeutic intervention.

This compound emerges as a promising therapeutic agent that modulates the tumor microenvironment and inhibits tumor growth by downregulating p-ERK levels.[1] As an RXR agonist, this compound functions as a nuclear receptor activator, influencing the transcription of a wide array of genes.[1] Its anti-tumor effects are largely attributed to its immunomodulatory properties, particularly its ability to repolarize tumor-associated macrophages (TAMs) from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype and to enhance the activity of cytotoxic T lymphocytes.[1][2] This immunomodulation is intrinsically linked to the suppression of the p-ERK pathway within the tumor.

Quantitative Data on this compound-Mediated p-ERK Inhibition and Anti-Tumor Efficacy

The efficacy of this compound in reducing p-ERK levels and inhibiting tumor growth has been quantified in several preclinical models. The following tables summarize key findings from these studies.

| Model | Treatment | Effect on p-ERK | Effect on Tumor Growth | Source |

| NF1-deficient MPNST Syngeneic Mouse Model | This compound | 82.51% reduction | Significant tumor volume reduction | [1] |

| Selumetinib | 81.44% reduction | Significant tumor volume reduction | [1] | |

| This compound + Selumetinib | 92.13% reduction | Greater tumor volume reduction than single agents | [1] | |

| Human PNF Cells (in vitro) | 200 nM this compound (3 hours) | ~33-40% reduction | Not Applicable | [1][3] |

| 50 nM Selumetinib (3 hours) | ~70-77% reduction | Not Applicable | [1][3] | |

| This compound + Selumetinib (3 hours) | ~90% reduction | Not Applicable | [3] | |

| Kras-driven Lung Cancer (A/J mice) | This compound | Significant decrease | 27-58% reduction in tumor burden | [2] |

| HER2+ Breast Cancer (MMTV-Neu mice) | This compound | Significant decrease | Significant decrease in tumor burden | [2] |

| Model | Treatment | Effect on Immune Cells | Source |

| NF1-deficient MPNST Syngeneic Mouse Model | This compound | 75.41% reduction in CD206+ macrophages | [1] |

| Selumetinib | 51.46% reduction in CD206+ macrophages | [1] | |

| This compound + Selumetinib | 78.35% reduction in CD206+ macrophages | [1] | |

| HER2+ Breast Cancer (MMTV-Neu mice) | This compound | Increased ratio of CD8+/CD4+CD25+ T cells | [2] |

| Kras-driven Lung Cancer (A/J mice) | This compound | Increased ratio of CD8+/CD4+CD25+ T cells | [2] |

Signaling Pathway and Mechanism of Action

This compound, as an RXR agonist, forms heterodimers with other nuclear receptors, such as RAR, VDR, and LXR, to regulate gene expression.[2] Its anti-tumor activity and p-ERK inhibitory effects are believed to be mediated through the modulation of the tumor immune microenvironment. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound in p-ERK inhibition.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the study of this compound.

In Vitro Cell-Based Assays

-

Cell Lines: Human PNF cells (ipNF95.6), mouse MPNST precursor cells, and mouse Nf1-related MPNST cells are commonly used.[1]

-

Treatment: Cells are typically serum-starved prior to treatment with this compound (e.g., 200 nM), selumetinib (e.g., 50 nM), or a combination for a specified duration (e.g., 3 hours for p-ERK analysis).[1][3]

-

Analysis of p-ERK (Western Blotting):

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against p-ERK1/2 (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C. Subsequently, it is incubated with an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.

-

In Vivo Animal Models

-

Mouse Models:

-

NF1-deficient MPNST Syngeneic Model: Mouse MPNST cells are injected subcutaneously into the flank of C57BL/6 mice.[1]

-

Kras-driven Lung Cancer Model: A/J mice are treated with a carcinogen (e.g., vinyl carbamate) to induce lung tumors.[2]

-

HER2+ Breast Cancer Model: MMTV-Neu transgenic mice that spontaneously develop mammary tumors are used.[2]

-

-

Drug Administration: this compound is typically administered in the diet (e.g., 100 mg/kg). Selumetinib can be administered via intraperitoneal injection.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Tissue Harvesting and Analysis: At the end of the study, tumors and other organs are harvested for analysis.

Immunohistochemistry (IHC) for p-ERK

-

Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Sections are cut and mounted on slides.

-

Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using a citrate-based buffer.

-

Blocking: Endogenous peroxidase activity is quenched, and non-specific binding is blocked with serum.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against p-ERK overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody and an avidin-biotin-peroxidase complex are applied, followed by a DAB substrate for color development.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

-

Quantification: The staining intensity and percentage of positive cells are quantified using image analysis software (e.g., ImageJ).[1]

Flow Cytometry for Immune Cell Profiling

-

Single-Cell Suspension: Tumors are mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, F4/80, CD206).

-

Data Acquisition: Stained cells are analyzed on a flow cytometer.

-

Data Analysis: Gating strategies are applied to identify and quantify specific immune cell subsets.

Experimental and Logical Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising new therapeutic strategy that targets the tumor microenvironment to inhibit cancer growth. Its ability to suppress p-ERK signaling, a key driver of tumorigenesis, underscores its potential as a valuable agent in the oncologist's armamentarium. The data and protocols summarized in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic applications of this compound and other RXR agonists in cancer therapy. Future studies should focus on elucidating the detailed molecular mechanisms linking RXR activation to p-ERK inhibition and on evaluating the efficacy of this compound in a broader range of cancer types and in combination with other targeted therapies and immunotherapies.

References

An In-depth Technical Guide to the Immunomodulatory Effects of MSU-42011

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory properties of MSU-42011, a novel Retinoid X Receptor (RXR) agonist. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as a critical resource for professionals engaged in immunology and oncology research and development.

Core Mechanism of Action

This compound functions as a potent agonist of the Retinoid X Receptor (RXR), a type II nuclear receptor that forms heterodimers with other nuclear receptors to regulate gene transcription.[1][2] Upon activation by this compound, RXR-containing heterodimers modulate the expression of genes involved in critical cellular processes, including immune regulation.[3][4] This activity underlies the compound's ability to reshape the tumor microenvironment from an immunosuppressive to an anti-tumor state.[2][5][6]

Quantitative Analysis of Immunomodulatory Effects

The immunomodulatory activity of this compound has been quantified across various preclinical models. The following tables summarize the key findings on its impact on immune cell populations, cytokine and chemokine expression, and key signaling molecules.

Table 1: Effect of this compound on Immune Cell Populations in Tumor Microenvironments

| Model | Immune Cell Population | Treatment | Change | Significance | Reference |

| Kras-driven Lung Cancer | CD206+ Macrophages | This compound | Decrease | p < 0.0001 | [3][4] |

| Kras-driven Lung Cancer | FOXP3+ Tregs | This compound | Decrease | - | [3][4][7] |

| Kras-driven Lung Cancer | Activated Cytotoxic T cells | This compound | Increase | - | [3][4][7] |

| HER2+ Breast Cancer (MMTV-Neu) | CD8/CD4, CD25 T cell ratio | This compound | Increase | p = 0.0074 | [2][5][6][8] |

| Syngeneic MPNST Model | CD206+ Macrophages | This compound | 75.41% decrease | p < 0.0001 | [3][4] |

| Syngeneic MPNST Model | Activated CD8+ T cells | This compound + selumetinib | Increase | - | [3] |

| Syngeneic MPNST Model | FOXP3+ Tregs | This compound | ~43% reduction | p = 0.0246 | [4] |

Table 2: Modulation of Cytokine and Gene Expression by this compound

| Cell Type/Model | Target | Treatment | Change | Significance | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | Il-13 (immunosuppressive cytokine) | This compound | Decrease | - | [1][9] |

| Bone Marrow-Derived Macrophages (BMDMs) | Ccl6 (pro-inflammatory cytokine) | This compound | Increase | - | [1][9] |

| Bone Marrow-Derived Macrophages (BMDMs) | Tlr9 | This compound | Increase | - | [1][9] |

| Bone Marrow-Derived Macrophages (BMDMs) | Irf1 | This compound | Increase | - | [1][9] |

| MMTV-Neu Mouse Mammary Tumors | IL-18 | This compound | Increase | p = 0.0116 (mRNA), p = 0.04825 (IHC) | [1][9] |

| Human THP1 cells and BMDMs | Various cytokines and chemokines | This compound | Partial reversal of induction by NF1-deficient cell conditioned media | - | [10][11] |

Table 3: Impact of this compound on Intracellular Signaling

| Cell Type/Model | Target | Treatment | Change | Significance | Reference |

| Human PNF cells | pERK | 200 nM this compound (3h) | ~33% reduction | p = 0.0016 | [3][4] |

| LL2 Lung Cancer Model | pERK | 25 mg/kg this compound (14 days) | 82.51% reduction | p < 0.0001 | [3][4] |

| Syngeneic MPNST Model | pERK | This compound | 82.51% reduction | p < 0.0001 | [3] |

Signaling Pathways and Mechanisms of Action

This compound exerts its immunomodulatory effects through the activation of RXR and subsequent downstream signaling cascades. A key pathway inhibited by this compound is the RAS-MAPK pathway, evidenced by the consistent reduction in phosphorylated ERK (pERK) levels in various cancer models.[3][4] Furthermore, this compound has been shown to modulate gene expression related to both innate and adaptive immunity, including the TLR9-IRF1-IFN signaling axis in macrophages.[1][9]

Caption: this compound signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vivo Tumor Growth and Immune Cell Analysis in Syngeneic MPNST Model

-

Animal Model: C57BL/6 mice.[3]

-

Tumor Induction: Murine Nf1-related MPNST cells (3 x 10^5 cells/mouse) harboring Nf1 and Tp53 mutations are injected into the flank.[3]

-

Treatment Regimen: Once tumors reach 3-4 mm in diameter, mice are treated intraperitoneally (i.p.) once daily for 10 days with vehicle, 25 mg/kg this compound, 10 mg/kg selumetinib, or a combination.[3]

-

Tumor Measurement: Tumor growth is monitored every two days using calipers.[3]

-

Immunohistochemistry (IHC): At the endpoint, tumors are harvested for IHC staining to assess levels of pERK and the tumor-promoting macrophage marker CD206.[3][4]

Caption: Workflow for in vivo MPNST studies.

In Vitro Macrophage Polarization Assay

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from C57BL/6 mice and differentiated with M-CSF (20 ng/mL) for 5 days.[4] Human THP1 monocytes are differentiated into macrophages using PMA (50 ng/mL) for 3 days.[4]

-

Conditioned Media (CM) Preparation: Conditioned media is collected from NF1-deficient cells (e.g., primary murine Nf1-/- DNSCs or human immortalized NF1-/- Schwann cells) cultured for 24 hours.[4]

-

Treatment: Differentiated macrophages are treated with 50% conditioned media with or without this compound for 24 hours.[3][4]

-

Analysis:

-

Flow Cytometry: To determine the percentage of F4/80+ CD206+ immunosuppressive macrophages.[1]

-

qPCR: To measure the gene expression of pro- and anti-inflammatory markers such as Il-13, Ccl6, Tlr9, and Irf1.[1][9]

-

Cytokine Panel: Culture supernatants are analyzed using a multiplex immunoassay (e.g., ProcartaPlex™ Mouse Immune Monitoring Panel) to quantify a broad range of cytokines and chemokines.[3][4]

-

Caption: Macrophage polarization experimental workflow.

Conclusion

This compound demonstrates significant immunomodulatory potential through its action as an RXR agonist. The compound effectively reprograms the tumor microenvironment by reducing immunosuppressive cell populations, enhancing anti-tumor T-cell activity, and modulating cytokine and chemokine signaling. The detailed data and protocols presented in this guide underscore the therapeutic promise of this compound and provide a solid foundation for further research and development in immuno-oncology.

References

- 1. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model [scholarworks.indianapolis.iu.edu]

- 11. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PubMed [pubmed.ncbi.nlm.nih.gov]

MSU-42011: A Technical Guide to its Antitumor Activity in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSU-42011 is a novel, orally active synthetic retinoid X receptor (RXR) agonist that has demonstrated significant antitumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its mechanism of action, efficacy in various cancer types, and detailed experimental protocols for its evaluation. The primary mechanism of this compound involves the activation of RXRs, leading to a multifaceted antitumor response characterized by the modulation of the tumor microenvironment and the inhibition of key oncogenic signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Retinoid X receptors (RXRs) are nuclear receptors that play a pivotal role in regulating gene transcription involved in cellular differentiation, proliferation, and apoptosis.[1] As obligate heterodimeric partners for numerous other nuclear receptors, RXRs are central regulators of diverse physiological processes.[2] The development of synthetic RXR agonists, such as this compound, represents a promising therapeutic strategy in oncology. This compound has shown efficacy in preclinical models of HER2+ breast cancer, Kras-driven lung cancer, and neurofibromatosis type 1 (NF1)-associated malignancies.[2][3] Its antitumor effects are largely attributed to its ability to modulate the tumor immune microenvironment, shifting it from an immunosuppressive to an anti-tumorigenic state, and to inhibit the MAPK/ERK signaling pathway.[1][3]

Mechanism of Action

This compound functions as a selective agonist of RXR.[4] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression.[4] The antitumor activity of this compound is not primarily due to direct cytotoxicity to cancer cells but rather through the modulation of the tumor microenvironment and intracellular signaling pathways.[5]

Immunomodulation of the Tumor Microenvironment

A key aspect of this compound's mechanism of action is its profound impact on the immune cell infiltrate within the tumor. In vivo studies have consistently shown that this compound treatment leads to:

-

A decrease in tumor-promoting immune cells: This includes a reduction in CD206+ tumor-associated macrophages (TAMs) and FoxP3+ regulatory T cells (Tregs), which are known to suppress antitumor immunity.[3][6]

-

An increase in anti-tumor immune cells: Treatment with this compound enhances the presence and activity of CD8+ cytotoxic T lymphocytes, which are critical for tumor cell killing.[2][3] This is often observed as an increased ratio of CD8+ T cells to immunosuppressive T cell populations.[5]

This shift in the immune cell landscape creates a more favorable environment for tumor rejection. The ineffectiveness of this compound in immunodeficient xenograft models further underscores the critical role of its immunomodulatory functions in its antitumor efficacy.[5]

Inhibition of p-ERK Signaling

This compound has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK/ERK signaling pathway.[3][4] This pathway is frequently hyperactivated in various cancers, including those with Kras and NF1 mutations, and plays a crucial role in promoting cell proliferation and survival.[3][7] The precise mechanism by which RXR activation by this compound leads to p-ERK inhibition is an area of ongoing investigation, but it is a consistent finding across multiple preclinical models.[3][4]

Preclinical Antitumor Activity

This compound has demonstrated significant antitumor activity in several preclinical cancer models. The following tables summarize the key quantitative data from these studies.

In Vivo Efficacy in a Kras-Driven Lung Cancer Model

| Treatment Group | Dose | Mean Tumor Number | Mean Tumor Burden (mm³) | Reduction in Tumor Burden (%) | Reference |

| Control | - | 3.7 ± 0.4 | 1.03 ± 0.25 | - | [6] |

| This compound | 100 mg/kg in diet | 2.7 ± 0.4 | 0.43 ± 0.06 | 58% | [6] |

In Vivo Efficacy in an NF1-Deficient Malignant Peripheral Nerve Sheath Tumor (MPNST) Model

| Treatment Group | Dose (i.p.) | Mean Tumor Volume (mm³) at Day 10 | Reduction in Tumor Volume vs. Vehicle (%) | Reference |

| Vehicle | - | 1260 | - | [5] |

| This compound | 25 mg/kg | 377 | 70% | [5] |

| Selumetinib | 10 mg/kg | 365 | 71% | [5] |

| This compound + Selumetinib | 25 mg/kg + 10 mg/kg | 95 | 92.5% | [5] |

Modulation of Immune Cells in the Tumor Microenvironment

| Cancer Model | Treatment | Immune Cell Population | Change | Reference |

| Kras-Driven Lung Cancer | This compound | CD206+ Macrophages | Decrease | [6] |

| Kras-Driven Lung Cancer | This compound | FOXP3+ Tregs | Decrease | [6] |

| Kras-Driven Lung Cancer | This compound | Activated CD8+ T cells | Increase | [6] |

| HER2+ Breast Cancer | This compound | CD8:CD4/CD25 T cell ratio | Increase | [3] |

| NF1-deficient MPNST | This compound | CD206+ Macrophages | Decrease | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Antitumor Efficacy Studies

-

Animal Models:

-

Kras-Driven Lung Cancer: A/J mice are injected with vinyl carbamate to induce lung tumorigenesis.[8]

-

HER2+ Breast Cancer: MMTV-Neu transgenic mice, which spontaneously develop mammary tumors, are used.[3]

-

NF1-deficient MPNST: Syngeneic mouse models with subcutaneous implantation of NF1-deficient tumor cells (e.g., LL2 lung cancer cells with Kras/Nras mutations) are utilized.[9]

-

-

Drug Administration:

-

Oral Administration: this compound is incorporated into the rodent diet at a specified concentration (e.g., 100 mg/kg of diet).[8]

-

Intraperitoneal (i.p.) Injection: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) and administered daily or on a specified schedule (e.g., 5 days a week) at doses ranging from 12.5 to 100 mg/kg.[9]

-

-

Tumor Measurement: Tumor growth is monitored regularly using calipers to measure tumor volume, calculated using the formula: (length x width²) / 2.[5] In lung cancer models, tumor burden can be assessed by counting surface tumors and histopathological analysis of lung sections.[6]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0-2000 nM) for a specified duration (e.g., 72 hours).[4]

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a detergent-based solution), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control.

Flow Cytometry for Immune Cell Profiling

-

Tumor Digestion: Freshly excised tumors are mechanically and enzymatically dissociated into a single-cell suspension using a cocktail of enzymes such as collagenase, dispase, and DNase.[9]

-

Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies specific for various immune cell markers. A typical panel for analyzing the tumor microenvironment might include:

-

Macrophages: F4/80, CD11b, CD206, CD163

-

T Lymphocytes: CD3, CD4, CD8, FoxP3, CD25

-

A viability dye is included to exclude dead cells from the analysis.

-

-

Data Acquisition and Analysis: Stained cells are acquired on a flow cytometer, and the data is analyzed using appropriate software to quantify the different immune cell populations as a percentage of total live cells or specific parent populations.

Immunohistochemistry (IHC)

-

Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Tissue sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval using a citrate-based buffer.

-

Blocking and Antibody Incubation: Sections are blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., p-ERK, CD206, FoxP3, CD8) at optimized dilutions overnight at 4°C.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to visualize the target protein.

-

Counterstaining and Imaging: Sections are counterstained with hematoxylin to visualize cell nuclei and imaged using a microscope. Quantification of staining can be performed using image analysis software.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Cancer

Caption: Proposed signaling pathway of this compound in cancer.

Experimental Workflow for In Vivo Efficacy and Immune Profiling

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a promising novel RXR agonist with potent antitumor activity demonstrated in multiple preclinical cancer models. Its unique mechanism of action, centered on the immunomodulation of the tumor microenvironment and inhibition of the MAPK/ERK pathway, positions it as an attractive candidate for further development, both as a monotherapy and in combination with other anticancer agents, such as immune checkpoint inhibitors. The detailed experimental protocols and summary data provided in this guide are intended to facilitate and standardize future research into this compelling therapeutic agent. Further investigation is warranted to fully elucidate the downstream targets of this compound-activated RXR and to translate these promising preclinical findings into clinical applications.

References

- 1. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ERK MAP Kinase Signaling Regulates RAR Signaling to Confer Retinoid Resistance on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]

MSU-42011: A Novel Retinoid X Receptor Agonist for Immune Regulation in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MSU-42011 is an orally active, small molecule agonist of the Retinoid X Receptor (RXR) demonstrating significant immunomodulatory and anti-tumor properties in preclinical studies. As a nuclear receptor agonist, this compound functions as a transcription factor modulator, influencing a wide array of cellular processes critical to immune function and cancer progression. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical models, outlining experimental protocols, and visualizing its signaling pathways and experimental workflows. The evidence presented herein positions this compound as a promising candidate for further investigation, both as a monotherapy and in combination with existing cancer treatments.

Core Mechanism of Action

This compound exerts its biological effects by binding to and activating Retinoid X Receptors (RXRs).[1][2] RXRs are members of the nuclear receptor superfamily that form heterodimers with other nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Vitamin D Receptor (VDR).[3] Upon activation by an agonist like this compound, these receptor complexes translocate to the nucleus and bind to specific DNA response elements, thereby regulating the transcription of target genes involved in cellular proliferation, differentiation, survival, and immune cell function.[3] A key downstream effect of this compound is the inhibition of inducible nitric oxide synthase (iNOS) and phosphorylated extracellular signal-regulated kinase (p-ERK) protein expression.[1]

Quantitative Data from Preclinical Studies

The immunomodulatory and anti-tumor efficacy of this compound has been quantified in various preclinical cancer models. The following tables summarize key findings from these studies.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Neurofibromatosis Type 1 (NF1)-Deficient Malignant Peripheral Nerve Sheath Tumors (MPNST)

| Treatment Group | Metric | Result |

| This compound & Selumetinib Combination | Tumor Growth | Significantly Reduced |

| This compound & Selumetinib Combination | pERK Levels | Significantly Reduced |

| This compound & Selumetinib Combination | Tumor-Promoting Macrophages | Significantly Reduced |

| This compound & Selumetinib Combination | Activated CD8+ T cells | Increased |

Source: Data compiled from studies on a syngeneic MPNST model.[4]

Table 2: In Vitro Efficacy of this compound in NF1-Deficient Cells

| Treatment Group | Metric | Result |

| This compound | pERK Levels in human PNF cells | Reduced by approximately 33% |

| This compound & Selumetinib Combination | pERK Levels in NF1-deficient cells | Greater reduction than single agents |

Source: Data from in vitro studies on human and murine NF1-deficient cells.[5]

Table 3: Immunomodulatory Effects of this compound in HER2+ Breast Cancer and Kras-Driven Lung Cancer Models

| Cancer Model | Immune Cell Population | Effect of this compound |

| HER2+ Breast Cancer (MMTV-Neu mice) | CD8/CD4, CD25 T cell ratio | Increased |

| Kras-Driven Lung Cancer (A/J mice) | CD8/CD4, CD25 T cell ratio | Increased |

| Kras-Driven Lung Cancer | Tumor-promoting CD206+ macrophages | Reduced |

| Kras-Driven Lung Cancer | Immunosuppressive CD4-FOXP3 (Tregs) | Reduced |

| Kras-Driven Lung Cancer | Activated cytotoxic T cells | Increased |

Source: Data from immunocompetent murine models of breast and lung cancer.[6][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: Proposed signaling pathway for this compound in the tumor microenvironment.

Caption: A generalized workflow for the in vivo assessment of this compound's efficacy.

Experimental Protocols

The following provides a detailed methodology for a key type of experiment used to characterize the in vivo effects of this compound.

4.1. In Vivo Murine Cancer Models

-

Animal Models:

-

HER2+ Breast Cancer: MMTV-Neu transgenic mice, where the MMTV promoter drives the expression of the neu (HER2) oncogene in the mammary gland.[7]

-

Kras-Driven Lung Cancer: A/J mice treated with vinyl carbamate to induce Kras mutations and lung tumorigenesis, which recapitulates the immune cell infiltration seen in human lung cancer.[7]

-

NF1-Deficient MPNST: Syngeneic mouse models of Malignant Peripheral Nerve Sheath Tumors.[5]

-

-

Treatment Administration:

-

This compound is typically administered orally, mixed into the powdered diet of the mice at a specified concentration (e.g., 100 mg/kg).[8]

-

For combination studies, other agents like selumetinib or immunotherapy antibodies (anti-PD1, anti-PDL1) are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection).[5][6]

-

-

Monitoring and Efficacy Assessment:

-

Tumor burden and size are monitored over time using methods such as ultrasound imaging.[6]

-

-

Immunophenotyping:

-

At the end of the treatment period, tumors and relevant tissues (e.g., lungs) are harvested.

-

Flow Cytometry: Whole tumor lysates are prepared to create single-cell suspensions. These are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8, CD4, CD25, FOXP3) to quantify the different immune cell populations.[7][9]

-

Immunohistochemistry (IHC): Tumor sections are stained with antibodies to visualize the presence and localization of specific immune cells within the tumor microenvironment.[6][9]

-

-

Molecular Analysis:

Conclusion and Future Directions

This compound represents a novel immunomodulatory agent with a distinct mechanism of action centered on the activation of the Retinoid X Receptor. Preclinical data strongly support its potential as an anti-cancer therapeutic, particularly through its ability to modulate the tumor microenvironment by reducing immunosuppressive cell populations and enhancing the activity of cytotoxic T cells.[5][10] The synergistic effects observed when combined with MEK inhibitors and immune checkpoint blockades suggest a promising future for this compound in combination therapy regimens.[5][6] Further research, including more extensive immune profiling through techniques like RNA sequencing and evaluation in additional preclinical models, will be crucial to fully elucidate its mechanisms of action and pave the way for potential clinical translation.[5]

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. The Novel RXR Agonist this compound Differentially Regulates Gene Expression in Mammary Tumors of MMTV-Neu Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Abstract 726: The retinoid X receptor agonist MSU42011 enhances efficacy of anti-PD1 therapy in a HER2+ breast cancer model through a CD4-IL12 axis | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 9. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - ProQuest [proquest.com]

MSU-42011: A Novel Retinoid X Receptor Agonist for KRAS-Driven Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KRAS mutations are among the most prevalent and challenging oncogenic drivers, historically rendering tumors resistant to conventional therapies. A growing body of preclinical evidence highlights the therapeutic potential of MSU-42011, a novel retinoid X receptor (RXR) agonist, in various KRAS-driven cancer models. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the involved signaling pathways. The data presented herein underscore the promise of this compound as a modulator of the tumor microenvironment and a potential component of combination therapies for KRAS-mutant cancers.

Core Mechanism of Action

This compound is a small molecule that functions as a retinoid X receptor (RXR) agonist. Upon binding to RXR, it induces a conformational change that leads to the dimerization of RXR with other nuclear receptors. These receptor dimers then act as transcription factors, modulating the expression of a wide array of genes involved in critical cellular processes, including immune regulation.

In the context of KRAS-driven cancers, the primary anti-tumor effects of this compound are not due to direct cytotoxicity but rather to its profound immunomodulatory activities within the tumor microenvironment (TME).[1][2][3] Its mechanism is multifaceted, leading to a reduction in immunosuppressive cell populations and an enhancement of anti-tumor immunity. Furthermore, this compound has been shown to decrease the phosphorylation of ERK (pERK), a critical downstream effector in the hyperactive RAS signaling pathway characteristic of KRAS-mutant tumors.

Quantitative Preclinical Data Summary

The efficacy of this compound, both as a monotherapy and in combination with other agents, has been demonstrated in several preclinical models of KRAS-driven cancer. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of this compound in a Kras-Driven Lung Cancer Model (A/J Mice)

| Treatment Group | Average Tumor Number | Average Tumor Burden (mm³) | Reduction vs. Control | p-value (Tumor Burden) |

| Control | 3.7 ± 0.4 | 1.03 ± 0.25 | - | - |

| This compound | 2.7 ± 0.4 | 0.43 ± 0.06 | 58% | 0.0015 |

Data from studies on A/J mice with vinyl carbamate-induced lung tumorigenesis, where Kras mutations are common.[1]

Table 2: In Vivo Efficacy of this compound and Selumetinib in a Syngeneic MPNST Model

| Treatment Group | Tumor Volume at Day 7 (mm³) | % Reduction vs. Vehicle | Tumor Volume at Day 10 (mm³) | % Reduction vs. Vehicle |

| Vehicle | 419 | - | 1260 | - |

| This compound | 139 | 66.8% | 377 | 70.1% |

| Selumetinib | 99 | 76.4% | 365 | 71.0% |

| Combination | 40 | 90.5% | 95 | 92.5% |

Malignant peripheral nerve sheath tumors (MPNSTs) are often driven by NF1 deficiency, which leads to RAS hyperactivation.[4]

Table 3: Immunohistochemical Analysis of Tumors Treated with this compound and Selumetinib

| Treatment Group | % Reduction in pERK Levels vs. Vehicle | % Reduction in CD206+ Macrophages vs. Vehicle |

| This compound | 82.51% | 75.41% |

| Selumetinib | 81.44% | 51.46% |

| Combination | 92.13% | 78.35% |

Data from a syngeneic MPNST model after 14 days of treatment.[4]

Table 4: Efficacy of this compound in Combination with Immunotherapy in a Kras-Driven Lung Cancer Model (A/J Mice)

| Treatment Group | Reduction in Tumor Size vs. Antibodies Alone | p-value |

| This compound + anti-PD1 | >50% | <0.0001 |

| This compound + anti-PDL1 | Not explicitly quantified, but significant | 0.017 |

This study highlights the synergistic effect of this compound with immune checkpoint inhibitors.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in KRAS-Driven Cancer

Caption: this compound signaling in KRAS-driven cancer.

Experimental Workflow for In Vivo Tumor Studies

Caption: Workflow for preclinical in vivo tumor model studies.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the cited literature. Researchers should consult the original publications for specific details and optimize for their experimental conditions.

A/J Mouse Model of Lung Carcinogenesis

-

Animal Model: Use male A/J mice, which are susceptible to chemically induced lung tumors.

-

Tumor Induction: Administer vinyl carbamate (dissolved in a suitable vehicle like saline) via intraperitoneal injection to induce Kras mutations and subsequent lung tumorigenesis.[1]

-

Treatment: After a period of tumor development (e.g., 8 weeks), randomize mice into treatment groups. Administer this compound through a formulated diet (e.g., 100 mg/kg of diet).[2]

-

Monitoring: Monitor tumor growth over time using non-invasive imaging techniques such as ultrasound.[2]

-

Endpoint Analysis: At the study endpoint (e.g., after 12 weeks of treatment), euthanize the mice and harvest the lungs.[1]

-

Histology and Immunohistochemistry: Fix the lungs in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to count and measure tumors. Perform immunohistochemistry (IHC) for markers of interest such as pERK, CD8, and FOXP3.[1][2]

Syngeneic MPNST Xenograft Model

-

Cell Culture: Culture murine MPNST cells in appropriate media and conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of MPNST cells (e.g., 1 x 10^6 cells) into the flank of immunocompetent C57BL/6 mice.[5]

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle, this compound, selumetinib, and the combination. Administer drugs via appropriate routes (e.g., oral gavage for selumetinib, dietary administration for this compound).

-

Tumor Measurement: Measure tumor volume every two days using calipers.[4]

-

Endpoint Analysis: After the treatment period (e.g., 10-14 days), harvest the tumors.[4]

-

Immunohistochemistry: Process a portion of the tumor for IHC analysis of pERK and the macrophage marker CD206.[4]

-

Flow Cytometry: Dissociate another portion of the tumor into a single-cell suspension for flow cytometric analysis of immune cell populations, including CD8+ T cells.[4]

Immunohistochemistry (IHC)

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded tumor sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.

-

Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with primary antibodies against the target proteins (e.g., pERK, CD206, CD8, FOXP3) at optimized dilutions overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a DAB substrate.[3]

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

-

Image Analysis: Acquire images using a microscope and quantify the staining intensity or the number of positive cells using appropriate software.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for KRAS-driven cancers, primarily through its ability to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state. The preclinical data strongly support its potential, particularly in combination with MEK inhibitors and immune checkpoint blockers.[4][1][6] The ineffectiveness of this compound in immunodeficient xenograft models further solidifies its immunomodulatory mechanism of action.[2][3][7]

Future research should focus on elucidating the detailed transcriptomic and proteomic changes induced by this compound in different immune cell subsets. Further preclinical studies in a wider range of KRAS-mutant tumor models are warranted to define the spectrum of its activity. Ultimately, the promising preclinical findings lay a strong foundation for the clinical translation of this compound for the treatment of challenging KRAS-driven malignancies.

References

- 1. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model [mdpi.com]

- 5. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. The RXR Agonist MSU42011 Is Effective for the Treatment of Preclinical HER2+ Breast Cancer and Kras-Driven Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Retinoid X Receptor Agonist MSU-42011: A Novel Therapeutic Avenue for NF1-Deficient Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurofibromatosis type 1 (NF1) is a genetic disorder characterized by a predisposition to the development of tumors, particularly plexiform neurofibromas (PNFs) and malignant peripheral nerve sheath tumors (MPNSTs). These tumors are driven by the hyperactivation of the Ras signaling pathway due to the loss of the NF1 tumor suppressor gene. This guide delves into the preclinical evidence supporting the use of the novel Retinoid X Receptor (RXR) agonist, MSU-42011, as a potential therapeutic agent for NF1-deficient tumors. We will explore its mechanism of action, synergistic effects with existing therapies, and provide detailed experimental protocols for the evaluation of similar compounds in relevant tumor models.

Introduction: The Challenge of NF1-Deficient Tumors

Neurofibromatosis type 1 is a prevalent inherited disorder affecting approximately 1 in 3,000 individuals worldwide. A significant portion of individuals with NF1, around 50%, will develop plexiform neurofibromas (PNFs), which can undergo malignant transformation into highly aggressive and often fatal malignant peripheral nerve sheath tumors (MPNSTs) in about 10-15% of these cases.[1][2] The primary driver of tumorigenesis in these cases is the biallelic inactivation of the NF1 gene, which encodes neurofibromin, a critical negative regulator of the Ras proto-oncogene. This leads to the constitutive activation of the Ras/MAPK signaling cascade, promoting uncontrolled cell growth and survival.

Current therapeutic options for NF1-associated tumors are limited. While the MEK inhibitor selumetinib has received FDA approval for the treatment of inoperable PNFs, its efficacy in the more aggressive MPNSTs is limited, and it is associated with significant dose-limiting toxicities.[1] This underscores the urgent need for novel therapeutic strategies that can effectively target the underlying biology of NF1-deficient tumors.

This compound: A Novel Retinoid X Receptor (RXR) Agonist

This compound is a novel synthetic agonist of the Retinoid X Receptor (RXR), a type of nuclear receptor that plays a crucial role in regulating gene expression involved in various cellular processes, including differentiation, proliferation, and apoptosis. RXR agonists have shown promise in various cancer models, particularly those driven by KRAS mutations, which, like NF1-deficiency, lead to hyperactive Ras signaling.[1][2] The therapeutic potential of this compound in NF1-deficient tumors stems from its ability to modulate the tumor microenvironment and directly impact cancer cell signaling.

Mechanism of Action in NF1-Deficient Tumors

The anti-tumor activity of this compound in the context of NF1-deficiency is multi-faceted, involving both direct effects on tumor cells and modulation of the surrounding immune microenvironment.

-

Downregulation of the Ras/MAPK Pathway: this compound has been shown to decrease the phosphorylation of ERK (pERK), a key downstream effector in the Ras/MAPK pathway.[1][3][4] By reducing pERK levels, this compound can inhibit the uncontrolled proliferation and survival of NF1-deficient tumor cells.

-

Modulation of the Tumor Immune Microenvironment: NF1-deficient tumors are often characterized by significant infiltration of immune cells, particularly tumor-associated macrophages (TAMs), which can promote tumor growth and suppress anti-tumor immunity.[1][2] this compound has demonstrated the ability to repolarize the tumor immune microenvironment by:

This shift in the immune landscape from a pro-tumorigenic to an anti-tumorigenic state is a key component of this compound's therapeutic effect.

Preclinical Efficacy of this compound in NF1-Deficient Tumor Models

Preclinical studies utilizing both in vitro and in vivo models of NF1-deficient tumors have provided compelling evidence for the therapeutic potential of this compound.

In Vitro Studies

In studies using human and murine NF1-deficient cell lines, this compound demonstrated a dose-dependent reduction in pERK levels.[1][4] This effect was further enhanced when combined with the MEK inhibitor selumetinib.

In Vivo Studies in a Syngeneic MPNST Model

The efficacy of this compound was further evaluated in an immunocompetent syngeneic mouse model of MPNST, which faithfully recapitulates the tumor microenvironment.[1][8] In this model, this compound, administered as a single agent, led to a significant reduction in tumor growth.

Synergy with MEK Inhibitors: A Combination Therapy Approach

A particularly promising finding from preclinical studies is the synergistic anti-tumor effect observed when this compound is combined with the MEK inhibitor selumetinib.[1][3][4] This combination therapy resulted in a more profound and sustained reduction in tumor growth compared to either agent alone.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound and its combination with selumetinib in NF1-deficient tumor models.

Table 1: In Vitro Reduction of pERK Levels in NF1-Deficient Cells

| Treatment (3 hours) | Cell Line | Approximate Reduction in pERK vs. Control |

| 200 nM this compound | Human PNF Cells | ~40%[8] |

| 50 nM Selumetinib | Human PNF Cells | ~70%[8] |

| 200 nM this compound + 50 nM Selumetinib | Human PNF Cells | ~90%[8] |

| 50 nM Selumetinib | Mouse MPNST Precursor Cells | ~63%[9] |

| 50 nM Selumetinib | Mouse MPNST Cells | ~66%[9] |

Table 2: In Vivo Efficacy in a Syngeneic MPNST Mouse Model (14-day treatment)

| Treatment | Parameter | apx. % Reduction vs. Vehicle |

| Selumetinib | pERK Levels | 81.44%[5][9] |

| This compound | pERK Levels | 82.51%[5][9] |

| Selumetinib + this compound | pERK Levels | 92.13%[5][9] |

| Selumetinib | CD206+ Macrophages | 51.46%[5][9] |

| This compound | CD206+ Macrophages | 75.41%[5][9] |

| Selumetinib + this compound | CD206+ Macrophages | 78.35%[5][9] |

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in NF1-deficient tumors and the mechanism of action of this compound.

Caption: Simplified Ras/MAPK signaling pathway in the context of NF1 loss.

Caption: Proposed mechanism of action of this compound and its synergy with selumetinib.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating a novel compound in a syngeneic mouse model of MPNST.

Caption: Experimental workflow for in vivo efficacy studies in a syngeneic MPNST model.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of compounds on the viability and proliferation of NF1-deficient cells.

Materials:

-

NF1-deficient cell lines (e.g., human PNF cells, murine MPNST cells)

-

96-well cell culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of the test compounds (e.g., this compound, selumetinib) in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for pERK Quantification

This protocol is used to measure the levels of phosphorylated ERK (pERK) relative to total ERK in cell or tumor lysates.

Materials:

-

Cell or tumor lysates

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pERK antibody and re-probed with an antibody against total ERK1/2.

-

Quantification: Use densitometry software to quantify the band intensities. The pERK signal should be normalized to the total ERK signal for each sample.

In Vivo Syngeneic MPNST Tumor Model

This protocol describes the establishment and use of a syngeneic MPNST mouse model to evaluate the in vivo efficacy of therapeutic agents.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Murine MPNST cell line

-

Matrigel (optional)

-

Test compounds (this compound, selumetinib) and vehicle

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture murine MPNST cells and harvest them during the exponential growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject a defined number of MPNST cells (e.g., 1 x 10^6) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once the tumors reach a palpable size (e.g., 50-100 mm³), begin measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: When the tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle, this compound, selumetinib, combination).

-

Drug Administration: Administer the treatments according to the planned schedule (e.g., daily intraperitoneal injections) for the duration of the study (e.g., 14 days).

-

Endpoint: At the end of the study, euthanize the mice and harvest the tumors.

-

Downstream Analysis: The harvested tumors can be weighed and processed for further analysis, including Western blotting, flow cytometry, and immunohistochemistry.

Flow Cytometry for Tumor Immune Cell Infiltration

This protocol is used to quantify the different immune cell populations within the tumor microenvironment.

Materials:

-

Harvested tumors

-

Digestion buffer (e.g., collagenase, DNase)

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD206)

-

Flow cytometer

Procedure:

-

Tumor Dissociation: Mince the harvested tumors and digest them into a single-cell suspension using a digestion buffer.

-

Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer to remove contaminating red blood cells.

-

Cell Counting and Viability: Count the cells and assess their viability using a method like trypan blue exclusion.

-

Fc Receptor Blocking: Incubate the cells with Fc block to prevent non-specific antibody binding to Fc receptors on immune cells.

-

Surface Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired immune cell markers on ice and protected from light.

-

Washing: Wash the cells with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Use flow cytometry analysis software to gate on the different immune cell populations based on their marker expression.

Conclusion and Future Directions

The preclinical data on this compound presents a compelling case for its further investigation as a novel therapeutic agent for NF1-deficient tumors. Its dual mechanism of action, targeting both the intrinsic Ras/MAPK signaling pathway and the extrinsic tumor immune microenvironment, offers a significant advantage over single-pathway inhibitors. The observed synergy with the MEK inhibitor selumetinib is particularly noteworthy, suggesting that a combination therapy approach could provide a more durable and effective treatment for patients with PNFs and MPNSTs.

Future research should focus on further elucidating the precise molecular mechanisms underlying the immunomodulatory effects of this compound and on optimizing the dosing and scheduling of the combination therapy. Ultimately, the promising preclinical findings warrant the clinical evaluation of this compound, both as a monotherapy and in combination with MEK inhibitors, in patients with NF1-associated tumors. This novel therapeutic strategy holds the potential to address the significant unmet medical need in this patient population.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. The RXR Agonist this compound Reduces Tumor Burden in a Murine Preclinical NF1-Deficient Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]